

# Application Notes and Protocols: Studying FAU Protein Function Using CRISPR-Cas9

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## Compound of Interest

Compound Name: *fau protein*

Cat. No.: *B1176721*

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## Introduction

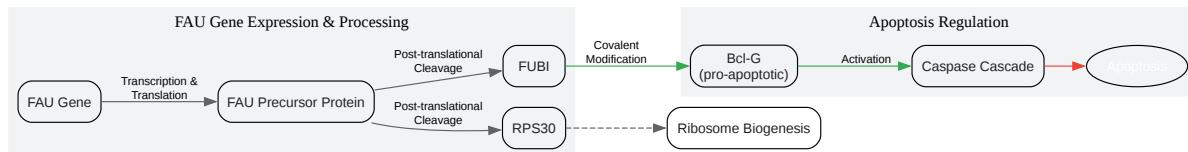
The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed (FAU) gene encodes a fusion protein that is post-translationally cleaved into two distinct proteins: a ubiquitin-like protein (FUBI) and the ribosomal protein S30 (RPS30)[1]. While RPS30 is a component of the 40S ribosomal subunit, the FAU gene product, particularly FUBI, has been implicated as a pro-apoptotic regulator[2][3][4]. Studies have shown that FAU expression is frequently downregulated in several cancers, suggesting its potential role as a tumor suppressor[2][4]. The pro-apoptotic function of FAU is believed to be mediated, at least in part, through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2 family[2][3][5].

The CRISPR-Cas9 system provides a powerful tool for precisely knocking out the FAU gene to elucidate its function in cellular processes, particularly apoptosis. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study **FAU protein** function.

## Signaling Pathway

The **FAU protein** is involved in the intrinsic apoptosis pathway. The ubiquitin-like protein FUBI, derived from the FAU precursor, can covalently modify the pro-apoptotic protein Bcl-G[2][3]. This modification is thought to enhance the pro-apoptotic activity of Bcl-G, leading to the activation of the caspase cascade and subsequent programmed cell death. Silencing of FAU

has been shown to attenuate UV-induced apoptosis, and this effect is dependent on the presence of Bcl-G[2][5].

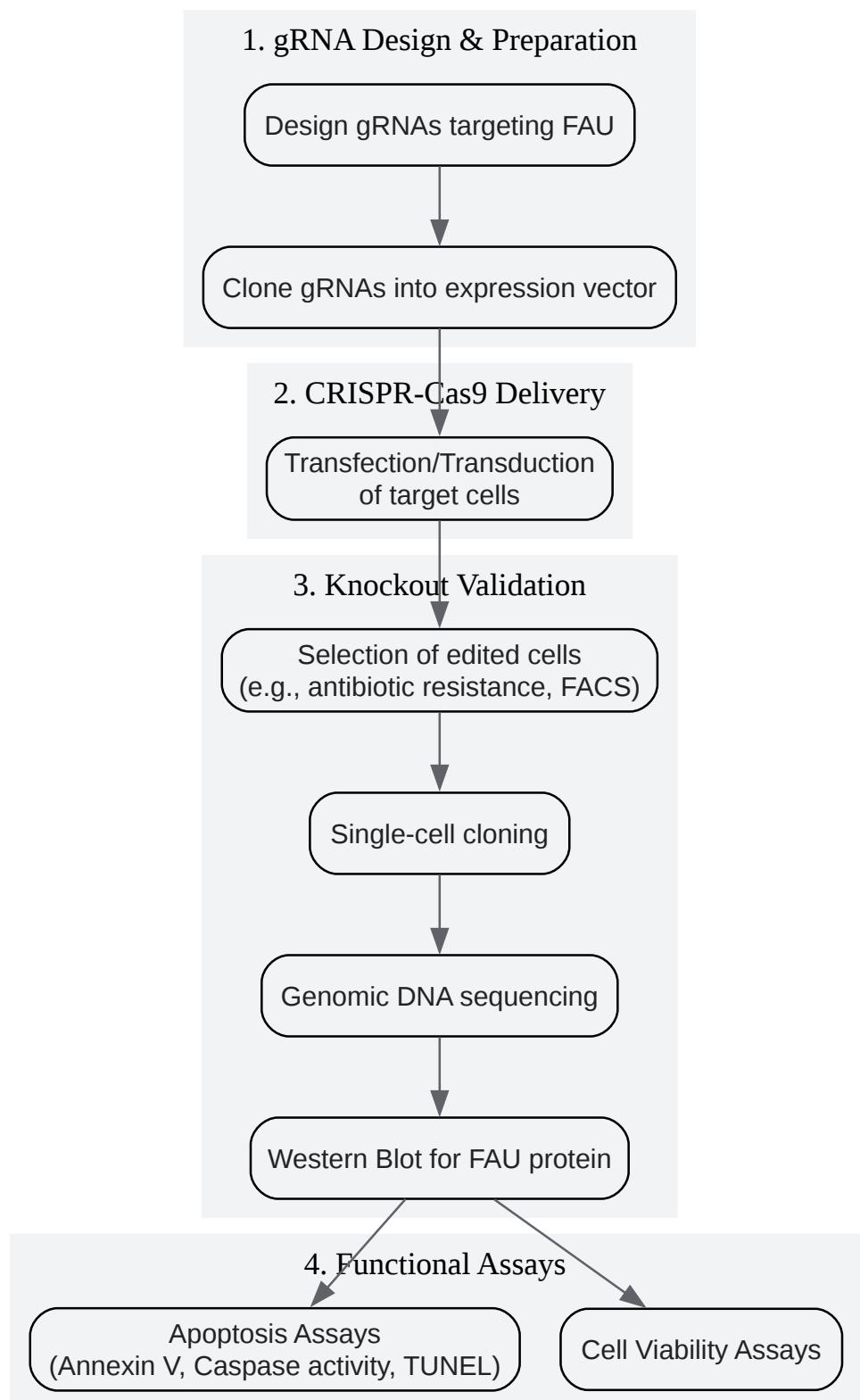


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Caption: **FAU protein** processing and its role in the Bcl-G mediated apoptosis pathway.

## Experimental Workflow

A typical workflow for studying FAU function using CRISPR-Cas9 involves designing and validating guide RNAs (gRNAs), delivering the CRISPR-Cas9 components into the target cells, selecting and validating knockout clones, and finally, performing functional assays to assess the phenotypic consequences of FAU knockout.

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